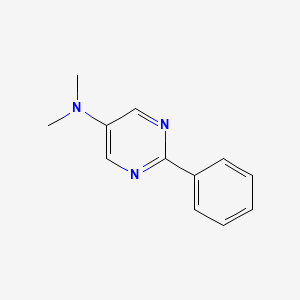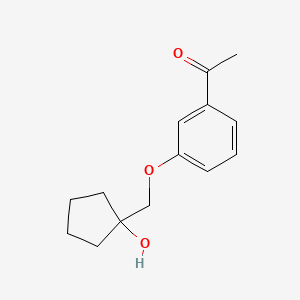
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxycyclopentyl group attached to a methoxyphenyl ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one typically involves multiple steps:
Acylation: Cyclopentyl carboxylic acid is reacted with phosphorus trichloride at around 35°C to form cyclopentyl carbonyl chloride.
Friedel-Crafts Reaction: The cyclopentyl carbonyl chloride is then reacted with benzene in the presence of aluminum chloride at low temperatures (5-10°C) to form cyclopentyl phenyl ketone.
Hydrolysis: The resulting complex is hydrolyzed with dilute hydrochloric acid to yield cyclopentyl phenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclopentyl phenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclopentyl phenyl ketone.
Methoxylation: Finally, the hydroxy group is methoxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxyphenyl)ethan-1-one: Similar structure but lacks the hydroxycyclopentyl group.
1-Hydroxycyclohexyl phenyl ketone: Similar functional groups but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is unique due to the presence of both hydroxycyclopentyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-[3-[(1-hydroxycyclopentyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-11(15)12-5-4-6-13(9-12)17-10-14(16)7-2-3-8-14/h4-6,9,16H,2-3,7-8,10H2,1H3 |
Clé InChI |
FSASCSWOAUHUTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OCC2(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


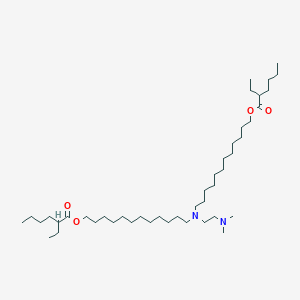
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13354086.png)
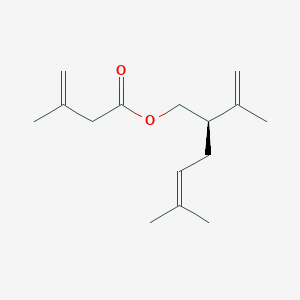
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B13354102.png)
![(2E)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13354109.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354113.png)
![Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-](/img/structure/B13354114.png)
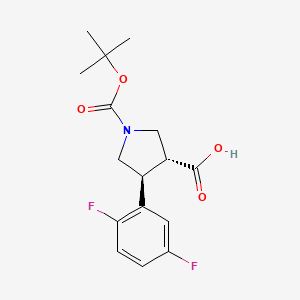
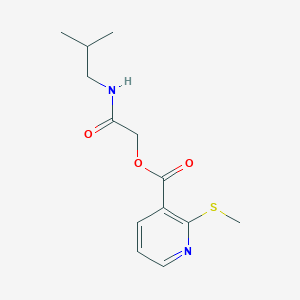
![6-(1-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354136.png)
![Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354140.png)
![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)
![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)
